molecular formula C13H20ClN B1389875 4-(2,5-Dimethylphenyl)piperidine hydrochloride CAS No. 1004618-86-3

4-(2,5-Dimethylphenyl)piperidine hydrochloride

Cat. No.: B1389875
CAS No.: 1004618-86-3
M. Wt: 225.76 g/mol
InChI Key: BEXMTWSFPRNNIQ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is a piperidine derivative, characterized by the presence of a dimethylphenyl group attached to the piperidine ring. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)piperidine hydrochloride typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with piperidine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-Dimethylphenyl)piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethylphenoxy)piperidine hydrochloride
  • 4-(2,5-Dimethylphenyl)piperazine hydrochloride
  • 4-(2,5-Dimethylphenyl)pyrrolidine hydrochloride

Uniqueness

4-(2,5-Dimethylphenyl)piperidine hydrochloride is unique due to its specific structural features, such as the dimethylphenyl group attached to the piperidine ring. This structural uniqueness can influence its binding affinity and selectivity towards certain molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

4-(2,5-dimethylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-10-3-4-11(2)13(9-10)12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXMTWSFPRNNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine
4-(2,5-Dimethylphenyl)piperidine hydrochloride
Reactant of Route 2
4-(2,5-Dimethylphenyl)piperidine hydrochloride
Reactant of Route 3
4-(2,5-Dimethylphenyl)piperidine hydrochloride
1-Benzyl-4-(2,5-dimethylphenyl)piperidine
4-(2,5-Dimethylphenyl)piperidine hydrochloride
Reactant of Route 5
4-(2,5-Dimethylphenyl)piperidine hydrochloride
CID 76001567
4-(2,5-Dimethylphenyl)piperidine hydrochloride

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